molecular formula C12H18BrNO B3173735 2-(2-bromophenoxy)-N,N-diethylethanamine CAS No. 94982-02-2

2-(2-bromophenoxy)-N,N-diethylethanamine

Cat. No. B3173735
CAS RN: 94982-02-2
M. Wt: 272.18 g/mol
InChI Key: LTTRHFRVNMLHBT-UHFFFAOYSA-N
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Description

“2-(2-bromophenoxy)-N,N-diethylethanamine” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as “2-(2-Bromophenoxy)cyclohexanone” and “2-(2-Bromophenoxy)tetrahydro-2H-pyran”, have been studied12.



Synthesis Analysis

The synthesis of similar compounds often involves reactions like Claisen–Schmidt condensation, followed by Michael addition34. However, the specific synthesis process for “2-(2-bromophenoxy)-N,N-diethylethanamine” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “2-(2-bromophenoxy)-N,N-diethylethanamine” is not explicitly available. However, compounds with similar structures like “2-(2-Bromophenoxy)propanoic acid” and “(2-Bromophenoxy)(trimethyl)silane” have been studied56.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-bromophenoxy)-N,N-diethylethanamine” are not well-documented. However, compounds with similar structures have been studied. For instance, reactions of 2-chlorophenoxy and 2-bromophenoxy radicals have been investigated7.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-bromophenoxy)-N,N-diethylethanamine” are not readily available. However, similar compounds like “2-(2-Bromophenoxy)propanoic acid” and “(2-Bromophenoxy)(trimethyl)silane” have been studied568.


Scientific Research Applications

Synthesis and Labeling

  • Synthesis of Radiolabeled Compounds : The compound plays a role in the synthesis of radiolabeled drugs, such as in the creation of carbon-14 labeled clomiphene, a nonsteroidal triphenylethylene derivative used as an antiestrogen (Rao & Cessac, 1985).
  • Radiolabelling for Research : It is involved in methods for synthesizing and radiolabelling novel compounds, which can be crucial in biomedical research and drug development (Abbas, Younas, & Feinendegen, 1991).

Environmental and Chemical Studies

  • Water Treatment and Environmental Impact : Studies have examined its derivatives in the context of water treatment processes and their environmental impact, particularly concerning the formation of brominated polymeric products (Jiang et al., 2014).
  • Dioxin Formation from Pyrolysis : Research has explored the role of similar compounds in the formation of brominated dioxins through high-temperature pyrolysis, contributing to understanding hazardous combustion byproducts (Evans & Dellinger, 2003).

Medicinal Chemistry

  • Carbonic Anhydrase Inhibition : Novel bromophenol derivatives, related to this compound, have been synthesized and studied for their carbonic anhydrase inhibitory properties, which are relevant in treating various conditions like glaucoma and epilepsy (Balaydın et al., 2012).
  • Antioxidant and Acetylcholinesterase Inhibition : Some derivatives have been investigated for their antioxidant and acetylcholinesterase inhibition properties, which are significant in the context of neurodegenerative diseases (Öztaşkın et al., 2015).

Bioorganic Chemistry

  • Antioxidant Properties in Marine Algae : Bromophenols derived from marine algae, structurally related to 2-(2-bromophenoxy)-N,N-diethylethanamine, have been studied for their antioxidant properties, highlighting their potential in pharmacological applications (Xu et al., 2003).

Chemical Engineering

  • Oxidation Studies in Water Treatment : The oxidation kinetics and formation potential of brominated products during water treatment processes have been a subject of study, which is important for understanding the environmental impact of such treatments (Luo et al., 2019).

Safety And Hazards

The safety and hazards associated with “2-(2-bromophenoxy)-N,N-diethylethanamine” are not well-documented. However, safety data sheets for similar compounds are available91011.


Future Directions

The future directions for research on “2-(2-bromophenoxy)-N,N-diethylethanamine” are not explicitly mentioned in the literature. However, research on similar compounds suggests potential areas of interest, such as the formation of mixed halogenated dioxins and furans712.


Please note that this analysis is based on the available information and may not fully cover “2-(2-bromophenoxy)-N,N-diethylethanamine” due to the limited data on this specific compound. Further research and studies are needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

2-(2-bromophenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTRHFRVNMLHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N,N-diethylethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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